

Cc-115 solubility and stability in different solvents

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Compound of Interest

Compound Name: Cc-115

Cat. No.: B560069

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Technical Support Center: CC-115

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of **CC-115**. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of **CC-115**?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of **CC-115**. It exhibits good solubility in DMSO. For aqueous-based assays, it is crucial to ensure that the final concentration of DMSO is low enough to not affect the experimental system.

Q2: I am observing precipitation of **CC-115** when diluting my DMSO stock solution into an aqueous buffer. What can I do?

A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. Here are a few troubleshooting steps:

- Lower the final concentration: The final concentration of **CC-115** in your aqueous buffer may be exceeding its aqueous solubility limit. Try performing serial dilutions to a lower final

concentration.

- Increase the percentage of co-solvent: If your experimental system allows, a slightly higher percentage of DMSO in the final solution may help maintain solubility. However, always validate the tolerance of your assay to the final DMSO concentration.
- Use a different buffer system: The pH and composition of your buffer can influence the solubility of **CC-115**. Experimenting with different pH values or buffer components may improve solubility.
- Consider formulation aids: For in vivo studies, suspending agents like carboxymethylcellulose sodium (CMC-Na) or formulation vehicles containing components like PEG300 and Tween 80 can be used to achieve stable suspensions or solutions.

Q3: What are the recommended storage conditions for **CC-115**?

A3: For solid **CC-115**, storage at -20°C for up to two years is recommended. Stock solutions in DMSO can be stored at -80°C for up to six months or at 4°C for up to two weeks. It is best practice to prepare fresh dilutions from the stock solution for each experiment.

Solubility Data

The solubility of a compound is dependent on the solvent, temperature, and pH. Below is a summary of available solubility data for **CC-115**. Please note that quantitative data in a wide range of organic solvents is limited in publicly available literature. Researchers are encouraged to determine the solubility in their specific solvent systems experimentally.

Solvent/Vehicle	Concentration	Temperature	Notes
Dimethyl Sulfoxide (DMSO)	67 mg/mL (199.19 mM)	25°C	High solubility, suitable for stock solutions.
Dimethylformamide (DMF)	10 mg/mL	Not Specified	Good solubility.
DMSO:PBS (pH 7.2) (1:10)	0.01 mg/mL	Not Specified	Limited aqueous solubility.
Water	Insoluble	25°C	
Ethanol	Insoluble	25°C	
Carboxymethylcellulose sodium (CMC-Na)	≥5 mg/mL	Not Specified	Forms a homogeneous suspension for oral administration.
5% DMSO, 40% PEG300, 5% Tween80, 50% ddH ₂ O	3.550 mg/mL (10.55 mM)	Not Specified	Clear solution for injection.
5% DMSO, 95% Corn oil	3.500 mg/mL (10.41 mM)	Not Specified	Clear solution for injection.

Stability Information

The stability of **CC-115** in solution is critical for obtaining reliable and reproducible experimental results. Stability can be affected by the solvent, temperature, pH, and exposure to light. While specific degradation kinetics for **CC-115** in various solvents are not extensively published, general best practices for handling small molecule inhibitors should be followed.

General Recommendations:

- Storage: Store stock solutions in tightly sealed vials at low temperatures (-20°C or -80°C) and protected from light.

- Working Solutions: Prepare fresh working solutions from your stock for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
- pH: The stability of compounds can be pH-dependent. If working with aqueous buffers, it is advisable to assess the stability of **CC-115** in your specific buffer system over the duration of your experiment.

Experimental Protocols

1. Protocol for Determining Thermodynamic (Shake-Flask) Solubility

This protocol is a standard method for determining the equilibrium solubility of a compound in a specific solvent.[1][2]

- Materials:
 - **CC-115** powder
 - Solvent of interest (e.g., ethanol, PBS)
 - Vials with screw caps
 - Orbital shaker or rotator
 - Centrifuge
 - HPLC or UV-Vis spectrophotometer for quantification
- Procedure:
 - Add an excess amount of **CC-115** powder to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.
 - Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
 - Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

- After incubation, centrifuge the samples at high speed to pellet the undissolved solid.
- Carefully collect the supernatant, ensuring no solid particles are transferred.
- Quantify the concentration of **CC-115** in the supernatant using a validated analytical method (e.g., HPLC-UV) with a standard curve.

2. Protocol for Stability-Indicating HPLC Method Development

This protocol outlines the general steps for developing an HPLC method to assess the stability of **CC-115** and separate it from potential degradation products.[\[3\]](#)

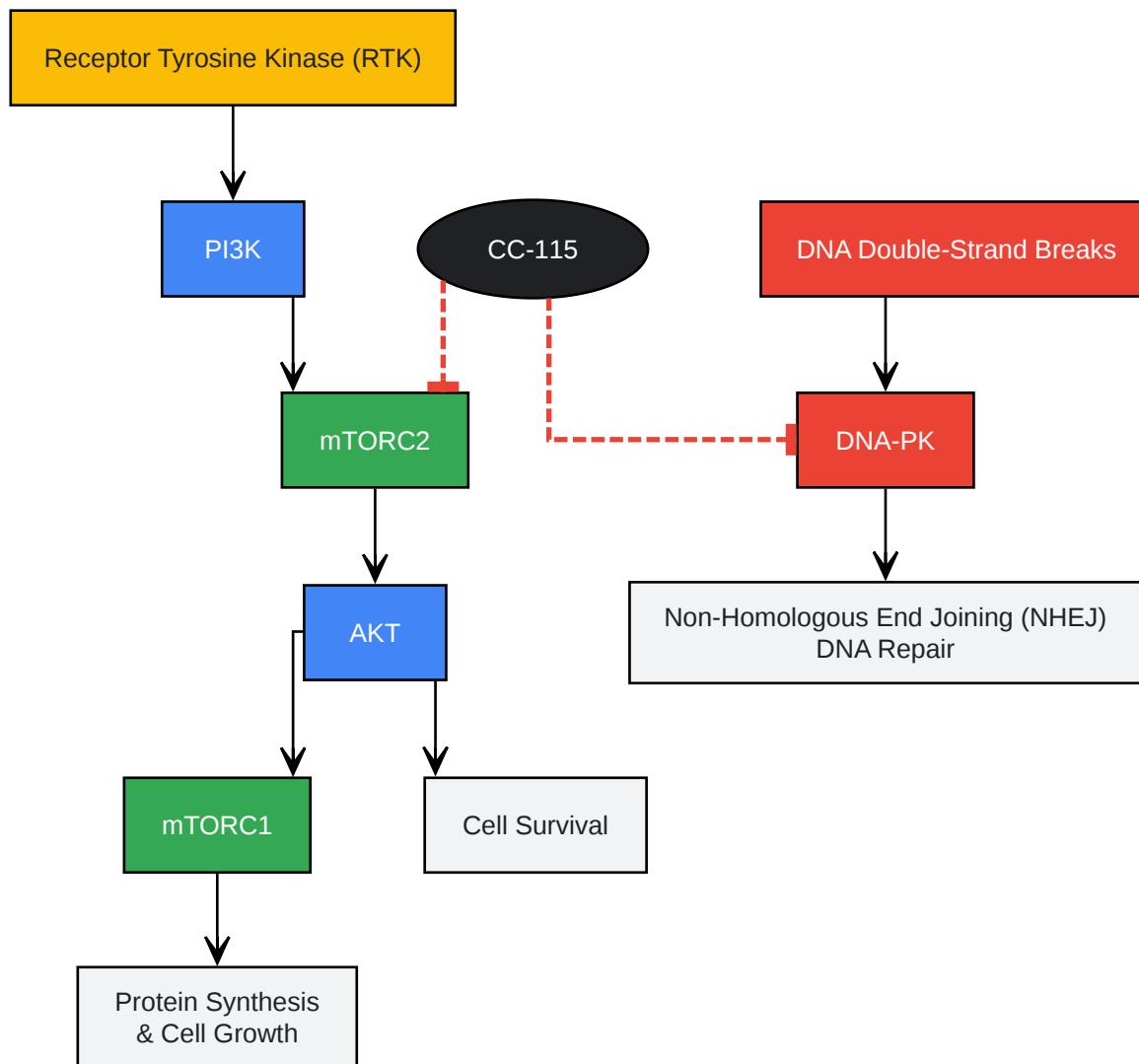
- Objective: To develop a method that can resolve the parent **CC-115** peak from any peaks corresponding to degradation products formed under stress conditions.
- Materials:
 - **CC-115**
 - HPLC system with a UV or PDA detector
 - Appropriate HPLC column (e.g., C18)
 - Mobile phase solvents (e.g., acetonitrile, methanol, water with acid/base modifiers)
 - Forced degradation reagents (e.g., HCl, NaOH, H₂O₂) and equipment (e.g., UV lamp, oven).
- Procedure:
 - Forced Degradation Studies:
 - Acid/Base Hydrolysis: Dissolve **CC-115** in a suitable solvent and expose it to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions. Samples can be heated to accelerate degradation.
 - Oxidation: Treat a solution of **CC-115** with an oxidizing agent (e.g., 3% H₂O₂).

- Thermal Stress: Expose a solid sample or a solution of **CC-115** to elevated temperatures (e.g., 60-80°C).
- Photostability: Expose a solution of **CC-115** to UV light.
- HPLC Method Development:
 - Analyze the stressed samples using reverse-phase HPLC.
 - Optimize the mobile phase composition (gradient and isocratic elution), column type, flow rate, and detection wavelength to achieve baseline separation between the **CC-115** peak and all degradation product peaks.
- Method Validation:
 - Once a suitable method is developed, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

Signaling Pathway of **CC-115**

CC-115 is a dual inhibitor of mTOR (mammalian target of rapamycin) and DNA-PK (DNA-dependent protein kinase). The diagram below illustrates the key signaling pathways affected by **CC-115**.

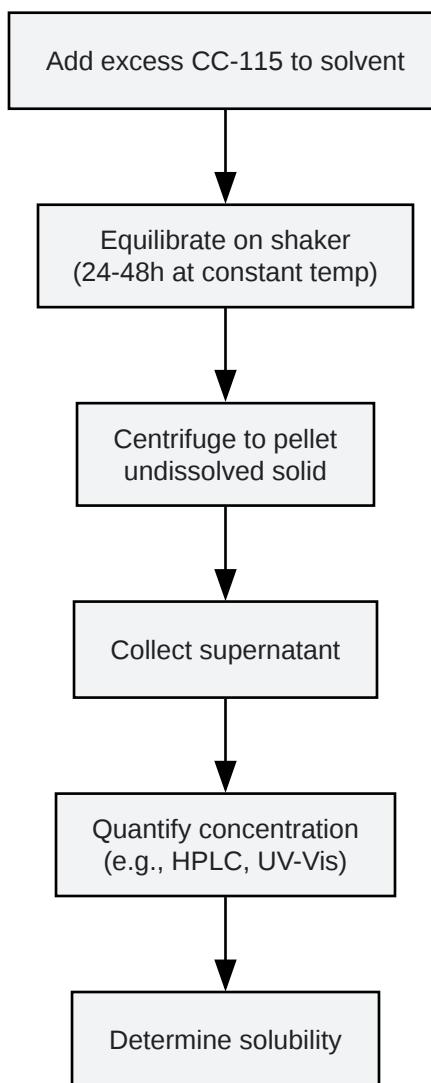


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Caption: **CC-115** inhibits mTORC1/2 and DNA-PK pathways.

Experimental Workflow for Solubility Determination

The following diagram outlines the general workflow for determining the solubility of **CC-115** using the shake-flask method.



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Caption: Shake-flask method workflow for solubility.

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